3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid
Description
Systematic Nomenclature and Chemical Classification
The systematic nomenclature of 3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid follows International Union of Pure and Applied Chemistry guidelines, with the official name being 3-(2-oxo-3,4-dihydro-1(2H)-quinolinyl)propanoic acid. The compound is registered under Chemical Abstracts Service number 933740-08-0, providing a unique identifier for chemical database searches and regulatory documentation. The molecular formula C₁₂H₁₃NO₃ indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 219.24 grams per mole. The InChI code 1S/C12H13NO3/c14-11-6-5-9-3-1-2-4-10(9)13(11)8-7-12(15)16/h1-4H,5-8H2,(H,15,16) provides a standardized representation of the molecular structure that enables precise chemical identification across different software platforms.
The chemical classification of this compound places it within multiple overlapping categories that reflect its structural complexity and functional group diversity. Primary classification identifies it as a heterocyclic compound due to the presence of nitrogen within the ring structure, specifically as a member of the quinoline family. Secondary classification categorizes it as a carboxylic acid owing to the propanoic acid functional group, which imparts specific chemical reactivity patterns and potential for salt formation. Tertiary classification places it within the broader category of nitrogen-containing organic compounds, where the nitrogen atom participates in the aromatic system and influences the overall electronic properties of the molecule. The compound also belongs to the specialized class of tetrahydroquinoline derivatives, which are distinguished by their partially saturated quinoline ring systems that retain some aromatic character while introducing additional stereochemical complexity.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₃ | |
| Molecular Weight | 219.24 g/mol | |
| Chemical Abstracts Service Number | 933740-08-0 | |
| InChI Key | YBSBSZPGEZVFTN-UHFFFAOYSA-N | |
| Physical Form | Powder | |
| Purity | 95% |
Properties
IUPAC Name |
3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-5-9-3-1-2-4-10(9)13(11)8-7-12(15)16/h1-4H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSBSZPGEZVFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933740-08-0 | |
| Record name | 3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid typically involves the reaction of quinoline derivatives with propanoic acid or its derivatives. . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tetrahydroquinoline nitrogen acts as a nucleophilic site under basic conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) in the presence of potassium carbonate to form N-alkylated derivatives .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) using triethylamine as a base.
Table 1: Representative Nucleophilic Substitutions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl acrylate | K₂CO₃, 100°C, 10 hrs | Ethyl 3-[2-oxoquinolin-1-yl]propanoate | 85–91% | |
| Acrylonitrile | K₂CO₃, 100°C, 10 hrs | 3-[2-oxoquinolin-1-yl]propanenitrile | 78% |
Esterification and Hydrolysis
The carboxylic acid group undergoes typical acid-derived reactions:
-
Esterification : Forms ethyl esters via reflux with ethanol and catalytic sulfuric acid .
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Base-Catalyzed Hydrolysis : Converts esters back to the acid using NaOH (e.g., 91% yield in aqueous ethanol at 25°C) .
Oxidation and Reduction
The tetrahydroquinoline core and ketone group participate in redox reactions:
-
Oxidation : Treatment with KMnO₄ oxidizes the tetrahydroquinoline ring to quinoline derivatives.
-
Reduction : NaBH₄ reduces the 2-oxo group to a hydroxyl group, forming 3-(2-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid.
Table 2: Redox Reactions
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Oxidation of ring | KMnO₄, H₂SO₄ | Quinoline-propanoic acid conjugate | Bioactivity modulation | |
| Ketone reduction | NaBH₄, MeOH | Hydroxytetrahydroquinoline derivative | Intermediate synthesis |
Amide Bond Formation
The carboxylic acid couples with amines using standard reagents:
-
EDCI-Mediated Coupling : Forms amides with primary amines (e.g., 3-(4-methoxyphenyl)propanamide derivatives).
Cyclization Reactions
Under acidic or thermal conditions, intramolecular cyclization can occur:
-
Lactam Formation : Heating in toluene with PTSA yields γ-lactam derivatives via dehydration.
Electrophilic Aromatic Substitution
The quinoline ring undergoes halogenation or nitration:
Research Insights
-
Synthetic Optimization : Continuous flow reactors improve yields in industrial-scale esterification.
-
Biological Relevance : N-alkylated derivatives show enhanced binding to LFA-1/ICAM-1 targets, suggesting therapeutic potential .
This compound’s versatility in organic synthesis and drug design underscores its importance in medicinal chemistry. Further studies should explore its reactivity under photochemical or catalytic asymmetric conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid. For instance, a series of synthesized compounds based on quinoxaline derivatives exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compounds demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL, indicating their effectiveness in inhibiting cancer cell growth .
Case Study: Quinoxaline Derivatives
- Synthesis Method : Compounds were synthesized via chemoselective reactions involving acrylic acid and quinoxaline derivatives.
- Results : Out of 25 screened derivatives, 10 showed promising activity against HCT-116 cells.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.9 | HCT-116 |
| Compound B | 2.3 | MCF-7 |
| Compound C | 7.52 | HCT-116 |
Synthesis Techniques
The synthesis of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid typically involves several steps:
- Starting Materials : The synthesis begins with readily available quinoline derivatives.
- Reagents : Commonly used reagents include acrylic acid and various coupling agents like dicyclohexylcarbodiimide (DCC).
General Synthesis Pathway
- React quinoline derivative with acrylic acid.
- Purify the resulting compound using chromatography.
- Characterize the product using NMR and mass spectrometry.
Broader Biological Applications
Beyond its anticancer properties, compounds similar to 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid have shown promise in other biological areas:
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various pathogens .
Antimicrobial Activity Case Study
| Compound | MIC (µg/mL) | Microorganism |
|---|---|---|
| Compound D | 6.25 | Mycobacterium smegmatis |
| Compound E | 12.5 | Pseudomonas aeruginosa |
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinolinone-Based Propanoic Acid Derivatives
3-(3-Alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic Acids Structure: Incorporates a 4-hydroxyquinolin-2-one core and an alkylcarbamoyl substituent. Synthesis: Derived from propanenitriles via alkaline hydrolysis, achieving high yields . Activity: Exhibits broad biological properties, including anti-inflammatory and analgesic effects, attributed to the synergy between the quinolinone and propanoic acid fragments. These compounds are structurally analogous to NSAIDs like ibuprofen but with enhanced target specificity .
3-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic Acid Structure: Features a 3-oxopropanoic acid chain and a methyl-substituted quinolinone. Synthesis: Prepared via reactions of heterocyclic amides with acrylic acid derivatives.
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic Acid Structure: Includes an ether-linked oxygen atom at the 6-position of the quinolinone. Activity: The ether linkage enhances solubility and bioavailability compared to the parent compound, though pharmacological data remain under investigation .
Non-Quinolinone Propanoic Acid Derivatives
Chlorinated 3-Phenylpropanoic Acids (e.g., 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid) Structure: Chlorine atoms at the 3,5-positions of the phenyl ring. Source: Isolated from marine actinomycetes (Streptomyces coelicolor). Activity: Exhibits selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal toxicity toward mammalian cells. Chlorination enhances membrane penetration and target binding .
3-(2,6-Dimethyl-1,2,4a,5,6,7,8,8a-Octahydronaphthalen-1-yl)propanoic Acid Structure: Contains a fused naphthalene system instead of a quinolinone. Source: Isolated from the Chinese lipid-lowering drug Xuezhikang. Activity: Contributes to cholesterol regulation by inhibiting HMG-CoA reductase, similar to statins .
3-(Methylthio)propanoic Acid Esters (e.g., Methyl/ethyl esters) Structure: Propanoic acid esterified with methyl or ethyl groups. Application: Imparts aroma in pineapples; the esterification increases volatility, making these compounds unsuitable for therapeutic use but valuable in food chemistry .
Structural and Functional Comparison Table
Key Findings and Implications
- Structural-Activity Relationships: The quinolinone ring enhances anti-inflammatory activity, while chlorine substituents (in phenylpropanoic acids) improve antimicrobial potency. Esterification or etherification of the propanoic acid group alters solubility and bioavailability, influencing therapeutic applicability .
- Synthetic Accessibility: Quinolinone derivatives are more synthetically tunable than natural products like marine chlorinated analogs, enabling tailored drug design .
- Diverse Applications: From NSAIDs to lipid-lowering agents, propanoic acid derivatives demonstrate versatility, driven by structural modifications .
Biological Activity
3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities. As a derivative of tetrahydroquinoline, it possesses structural features that may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃NO₃
- Molecular Weight : 219.24 g/mol
- CAS Number : 923163-76-2
- SMILES Notation : C1C(C(=O)NC2=CC=CC=C21)CCC(=O)O
The compound features a quinoline moiety which is known for its diverse biological activities. The presence of the propanoic acid functional group may enhance its interaction with biological targets.
The biological activity of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that compounds in this class can interact with kynurenine aminotransferase (KAT), influencing the kynurenine pathway which is critical in neurobiology and immune response .
- Receptor Modulation : Similar quinoline derivatives have shown potential as modulators of various receptors, including muscarinic and nicotinic acetylcholine receptors. This modulation can lead to altered neurotransmitter release and improved cognitive functions .
- Antioxidant Activity : Some studies suggest that tetrahydroquinoline derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and related damage .
Biological Activities
The following table summarizes the reported biological activities associated with 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid and related compounds:
Case Studies and Research Findings
Research on the biological effects of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is still emerging. Here are some notable findings:
- Neuroprotective Effects : A study demonstrated that derivatives of tetrahydroquinoline could enhance cognitive function in animal models by modulating cholinergic transmission . This suggests potential therapeutic use in neurodegenerative diseases.
- Antimicrobial Properties : In vitro studies have shown that certain quinoline derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This opens avenues for developing new antibiotics.
- Cancer Research : Preliminary data indicate that this compound may induce apoptosis in cancer cell lines through caspase activation pathways . Further research is needed to elucidate the specific mechanisms involved.
Q & A
Basic Questions
Q. What are the critical steps in synthesizing 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with β-keto esters or via Friedländer quinoline synthesis. Critical steps include:
- Protection of reactive groups (e.g., carboxylic acid) to prevent side reactions.
- Optimization of reaction temperature (85–89°C for similar propanoic acid derivatives) to balance yield and byproduct formation .
- Purification via reverse-phase HPLC or preparative TLC, guided by impurities identified in pharmacopeial standards (e.g., EP impurities for propanoic acid analogs) .
Q. What spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the tetrahydroquinoline ring and propanoic acid moiety.
- High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., C₁₄H₁₅NO₃).
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~2500–3500 cm⁻¹) groups .
Q. How should aqueous stock solutions of this compound be prepared and stored to maintain stability?
- Methodological Answer :
- Dissolve in DMSO or ethanol (1–2 mg/mL), then dilute in PBS (pH 7.2) to ≤0.1 mg/mL.
- Avoid prolonged storage in aqueous buffers (>24 hours) due to hydrolysis risk.
- Monitor pH-dependent stability using LC-MS, as acidic/basic conditions may degrade the tetrahydroquinoline ring .
Advanced Research Questions
Q. How can researchers resolve conflicting data regarding the biological activity of this compound across different in vitro models?
- Methodological Answer :
- Validate compound purity via HPLC (≥95% purity) to rule out impurity-driven artifacts .
- Use orthogonal assays : For example, combine amyloid-β aggregation inhibition (cell-free) with osteoclast resorption assays (RAW 264.7 cells) to confirm target specificity .
- Control for solvent effects (e.g., residual DMSO ≤0.1%) to avoid confounding results .
Q. What strategies can functionalize the tetrahydroquinoline ring for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electrophilic aromatic substitution : Introduce halogens or methoxy groups at the 6- or 7-position of the quinoline ring.
- N-Alkylation : Modify the 1-position with propyl or benzyl groups to enhance lipophilicity (see analogous tetrahydroquinoline derivatives) .
- Carboxylic acid bioisosteres : Replace the propanoic acid with tetrazole or sulfonamide groups to assess metabolic stability .
Q. How can computational methods predict the binding affinity of this compound to target proteins (e.g., amyloid-β)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) to screen against Aβ42 fibril structures (PDB: 2BEG).
- Molecular dynamics (GROMACS) to simulate ligand-protein interactions over 100 ns, focusing on hydrogen bonds with Glu22 or Asp23.
- Free energy perturbation (FEP) to quantify binding energy changes upon substituent modification .
Q. What are the common impurities in this compound, and how are they identified during quality control?
- Methodological Answer :
- EP-grade impurities (e.g., related substances from incomplete cyclization or oxidation) are detected via:
- HPLC-UV/ELS using C18 columns (gradient: 10–90% acetonitrile in 0.1% TFA).
- LC-MS/MS for structural elucidation of unknown peaks (e.g., m/z corresponding to dehydrogenated or dimerized byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
